1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid 1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 918667-50-2
VCID: VC17250274
InChI: InChI=1S/C13H13NO2/c1-2-10-6-3-4-7-11(10)14-9-5-8-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid

CAS No.: 918667-50-2

Cat. No.: VC17250274

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Ethylphenyl)-1h-pyrrole-2-carboxylic acid - 918667-50-2

Specification

CAS No. 918667-50-2
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name 1-(2-ethylphenyl)pyrrole-2-carboxylic acid
Standard InChI InChI=1S/C13H13NO2/c1-2-10-6-3-4-7-11(10)14-9-5-8-12(14)13(15)16/h3-9H,2H2,1H3,(H,15,16)
Standard InChI Key HQYDTAYUUFUJCB-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=CC=C1N2C=CC=C2C(=O)O

Introduction

Structural and Chemical Properties of Pyrrole-2-Carboxylic Acid Derivatives

Core Structure and Substitution Patterns

Pyrrole-2-carboxylic acid consists of a five-membered aromatic ring with one nitrogen atom and a carboxylic acid group at the 2-position . Substitutions at the 1-position (nitrogen) and 5-position (carbon) are common, as seen in derivatives such as ethyl 1-benzyl-1H-pyrrole-2-carboxylate (PubChem CID: 2778255) and 5-(4-ethylphenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid (PubChem CID: 773801) . These modifications alter electronic distribution, solubility, and biological activity.

Key Structural Features:

  • Aromaticity: The pyrrole ring maintains aromaticity via a 6π-electron system, stabilizing the molecule.

  • Carboxylic Acid Group: Enhances hydrogen-bonding capacity and acidity (pKa ~4.5–5.0) .

  • Substituent Effects: Alkyl or aryl groups at the 1-position (e.g., benzyl, phenethyl) increase hydrophobicity and modulate steric interactions .

Physicochemical Parameters

Representative data for analogues include:

Compound NameMolecular FormulaMolecular Weight (g/mol)logPPSA (Ų)
1-Benzyl-1H-pyrrole-2-carboxylic acidC₁₂H₁₁NO₂201.222.4342.23
5-(4-Ethylphenyl)-1-vinyl derivativeC₁₅H₁₅NO₂241.283.645.82
1-Ethylpyrrole-2-carboxylic acidC₇H₉NO₂139.151.249.33

Data compiled from PubChem and Chemsrc .

The 1-(2-ethylphenyl) variant would likely exhibit intermediate logP (2.5–3.0) and polar surface area (~45 Ų), favoring membrane permeability and oral bioavailability.

Synthetic Methodologies

Carboxylation of Pyrrole

Pyrrole-2-carboxylic acid is synthesized via carboxylation of pyrrole using CO₂ under high-pressure conditions . Subsequent esterification or alkylation yields derivatives:

Example: Ethyl 1-benzyl-1H-pyrrole-2-carboxylate is prepared by:

  • N-Alkylation: Benzyl bromide reacts with pyrrole-2-carboxylate in the presence of K₂CO₃.

  • Esterification: Ethanol and H₂SO₄ facilitate ester formation .

Palladium-Catalyzed Cross-Coupling

Vinyl and aryl substituents are introduced via Suzuki-Miyaura coupling. For instance, 5-(4-ethylphenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid is synthesized using 4-ethylphenylboronic acid and a vinyl halide precursor .

Biological and Pharmacological Relevance

Hepatitis B Virus (HBV) Capsid Assembly Modulation

Pyrrole-scaffold compounds like GLP-26 and JNJ-6379 (structurally similar to 1-substituted derivatives) exhibit potent anti-HBV activity by stabilizing capsid assembly. Molecular dynamics simulations reveal:

  • Electrostatic interactions between the pyrrole carboxylate and Arg78/Ser141 residues of HBV core protein .

  • ΔEele (electrostatic energy) contributions account for >50% of binding free energy, surpassing van der Waals forces .

Structure-Activity Relationships (SAR)

  • 1-Substituents: Bulky groups (e.g., benzyl) enhance capsid binding affinity by 3–5-fold compared to ethyl .

  • 5-Substituents: Aromatic rings (e.g., 4-ethylphenyl) improve metabolic stability (t₁/₂ > 4h in hepatocytes) .

Computational and Spectroscopic Characterization

Molecular Dynamics (MD) Simulations

For JNJ-6379, MD trajectories show:

  • Stable hydrogen bonds with Thr33 and Gln125 over 100 ns.

  • RMSD <1.5 Å, indicating minimal conformational drift .

Collision Cross Section (CCS) Predictions

Ion mobility spectrometry data for 1-ethylpyrrole-2-carboxylic acid (CID:15442598):

Adductm/zCCS (Ų)
[M+H]⁺140.07060128.0
[M+Na]⁺162.05254138.7

Source: PubChemLite .

Challenges and Future Directions

The absence of direct data on 1-(2-ethylphenyl)-1H-pyrrole-2-carboxylic acid underscores the need for:

  • Targeted Synthesis: Applying routes in Section 2 to synthesize the 2-ethylphenyl analogue.

  • In Silico Modeling: Predicting binding modes against HBV capsid using homology modeling.

  • ADMET Profiling: Assessing solubility (e.g., shake-flask method) and cytochrome P450 inhibition.

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